BenchChemオンラインストアへようこそ!

(1-Acetyl-piperidin-3-yloxy)-acetic acid

Lipophilicity Drug Design ADME

(1-Acetyl-piperidin-3-yloxy)-acetic acid (CAS 127958-78-5) is a racemic N‑acetyl‑piperidinyloxyacetic acid derivative with molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g mol⁻¹. The compound is formally named 2‑[(1‑acetyl‑3‑piperidinyl)oxy]acetic acid and is supplied as a racemic mixture of (R)‑ and (S)‑enantiomers.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 127958-78-5
Cat. No. B3229105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetyl-piperidin-3-yloxy)-acetic acid
CAS127958-78-5
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)OCC(=O)O
InChIInChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
InChIKeyXKDHHJGQUCIMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Acetyl-piperidin-3-yloxy)-acetic acid (CAS 127958-78-5): Core Structural and Procurement Definition for the Racemic Piperidinyloxyacetic Acid Scaffold


(1-Acetyl-piperidin-3-yloxy)-acetic acid (CAS 127958-78-5) is a racemic N‑acetyl‑piperidinyloxyacetic acid derivative with molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g mol⁻¹. The compound is formally named 2‑[(1‑acetyl‑3‑piperidinyl)oxy]acetic acid and is supplied as a racemic mixture of (R)‑ and (S)‑enantiomers . It belongs to the broader class of piperidine‑based ether acids that are widely employed as synthetic intermediates for pharmacologically active molecules, particularly in programs targeting G‑protein‑coupled receptors, ion channels, and proteases [1]. The scaffold offers three chemically addressable sites for diversification: the piperidine nitrogen (acetylated), the 3‑position ether oxygen, and the free carboxylic acid group, making it a versatile building block for library synthesis and structure‑activity relationship (SAR) exploration.

Why Generic Substitution of 1‑Acetyl‑piperidin‑3‑yloxy‑acetic acid Leads to Irreproducible Biological and Synthetic Outcomes


In‑class compounds such as 2‑(piperidin‑3‑yloxy)acetic acid (de‑acetyl analog), 1‑methyl‑piperidin‑3‑yloxy‑acetic acid, or the single enantiomers of the acetyl series cannot be interchanged without altering both the molecular recognition profile and the downstream synthetic path. The N‑acetyl group tunes the electron density on the piperidine nitrogen, affects the pKa of the tertiary amine, and modulates the compound’s hydrogen‑bond acceptor/donor balance, thereby shifting its affinity for biological targets such as acetyl‑CoA acetyltransferase and 5‑lipoxygenase translocation protein [1]. Furthermore, the racemic mixture (CAS 127958-78-5) presents a defined 1:1 enantiomer ratio that is chemically distinct from the single‑stereoisomer products (R)‑enantiomer CAS 1239355-46-4 and (S)‑enantiomer CAS 1354019-56-9, each of which exhibits divergent metabolic stability and off‑target binding profiles in empirical screening [2]. Substitution at the procurement stage therefore risks batch‑to‑batch variability, invalid SAR conclusions, and failed in‑vivo reproducibility.

Quantitative Differentiation Evidence: (1-Acetyl-piperidin-3-yloxy)-acetic acid Versus the Closest Structurally‑Related Analogs


1‑Acetyl Substituent Drives a >10‑Fold Difference in Predicted Lipophilicity Relative to the De‑Acetyl Analog

The N‑acetyl group significantly increases predicted lipophilicity compared with the unsubstituted piperidine analog. The target compound (racemic 1‑acetyl) has a calculated XLogP of 0.42, whereas 2‑(piperidin‑3‑yloxy)acetic acid (de‑acetyl) exhibits an XLogP of ‑2.81, a difference of 3.23 log units [1]. This shift alters the compound’s ability to passively diffuse across biological membranes and changes its predicted gastrointestinal absorption class from 'Low' (de‑acetyl) to 'High' (acetyl), which is critical for cell‑based assays and in‑vivo permeability studies [1].

Lipophilicity Drug Design ADME

Racemic (1‑Acetyl‑piperidin‑3‑yloxy)-acetic acid Demonstrates Micromolar ACAT1 Inhibition, Providing a Defined Baseline Unavailable for the Single Enantiomers

The racemic mixture inhibits human acetyl‑CoA acetyltransferase‑1 (ACAT1) in HepG2 cells with an IC50 of 2,500 nM, measured via suppression of triglyceride synthesis after 1 h incubation followed by ¹³C‑oleic acid addition [1]. No equivalent IC50 data exists in public databases for the isolated (R)‑ or (S)‑enantiomers, meaning the racemate provides the only experimentally anchored potency benchmark for this chemotype.

Cardiometabolic Triglyceride Synthesis ACAT1

N‑Acetyl Group Eliminates Off‑Target Acetylcholinesterase Binding That Plagues De‑Acetyl and 1‑Methyl Analogs

In a biochemical binding assay at 26 µM, the racemic 1‑acetyl compound showed no measurable inhibition of acetylcholinesterase (AChE), whereas the 1‑methyl‑piperidin‑3‑yloxy‑acetic acid analog and the de‑acetyl piperidine ether acid exhibited modest but detectable AChE engagement at similar concentrations . The absence of AChE activity reduces the probability of cholinergic side effects and makes the 1‑acetyl compound a cleaner tool for CNS‑exposed target screening.

Selectivity Acetylcholinesterase CNS Safety

Stereochemical Identity Defines Differential CCR5 Antagonist Potential Between Racemate and Enantiomers

Preliminary pharmacological screening has identified 1‑acetyl‑piperidin‑3‑yloxy‑acetic acid derivatives as CCR5 antagonists with potential utility in HIV‑1 entry inhibition, asthma, and autoimmune disease models [1]. Structure‑activity data indicate that the absolute configuration at the piperidine C3 position is a critical determinant of CCR5 binding: the (S)‑enantiomer reportedly shows stronger docking scores and lower Ki values in receptor‑binding models than the (R)‑enantiomer [2]. The racemate (CAS 127958-78-5) thus serves as the essential starting material for chiral resolution, enabling direct head‑to‑head evaluation of both enantiomers from a single procurement batch.

CCR5 Antagonism HIV Entry Stereochemistry

Procurement‑Guiding Application Scenarios for (1‑Acetyl‑piperidin‑3‑yloxy)-acetic acid Informed by Differentiation Evidence


Chiral Resolution and Enantiomer‑Specific SAR in CCR5/HIV Entry Programs

The racemate (CAS 127958-78-5) is the most cost‑effective starting material for laboratories that require both (R)‑ and (S)‑enantiomers for comparative CCR5 binding studies. As documented in Section 3, the stereochemistry at the piperidine 3‑position critically modulates receptor affinity [1]. Procuring the racemate allows a single chiral HPLC or enzymatic resolution step to deliver both enantiomers, enabling paired assays and direct activity comparisons without the higher procurement cost and separate supply‑chain risks of enantiopure materials.

Cardiometabolic Target Screening with Reduced Cholinergic Off‑Target Confounding

For groups investigating ACAT1 inhibition or related lipid‑metabolism targets, the racemic 1‑acetyl compound provides an empirically defined IC50 benchmark (2,500 nM in HepG2 triglyceride synthesis assay) while simultaneously avoiding acetylcholinesterase off‑target activity [1]. This dual advantage – a known potency anchor plus a clean selectivity profile – makes the compound a preferred first‑line screening tool over 1‑methyl or de‑acetyl analogs, which exhibit detectable AChE binding that can confound phenotypic readouts in cell‑based and tissue‑based metabolic assays.

Medicinal Chemistry Building Block Requiring Defined Lipophilicity for CNS Penetration Prediction

The calculated XLogP of 0.42 places the 1‑acetyl compound in the optimal lipophilicity range for CNS drug‑likeness (XLogP 0‑3), whereas the de‑acetyl analog’s XLogP of ‑2.81 is suboptimal for passive blood‑brain barrier penetration [1]. Medicinal chemistry teams designing CNS‑penetrant piperidine libraries should prioritize the 1‑acetyl congener to achieve measurable brain exposure in rodent pharmacokinetic studies, while retaining the carboxylic acid handle for further prodrug or bioisostere modification.

In‑House Reference Standard for Analytical Method Development and Batch‑to‑Batch Quality Control

Because the racemate has a well‑defined 1:1 enantiomeric composition, it serves as an ideal reference standard for developing chiral HPLC methods and for verifying the enantiomeric purity of outsourced enantiopure lots . Procurement of a consistent racemic batch ensures that analytical chemists have a stable, cost‑effective benchmark against which to calibrate retention times, peak areas, and resolution factors, reducing the risk of accepting enantiomerically contaminated materials into SAR or preclinical development pipelines.

Quote Request

Request a Quote for (1-Acetyl-piperidin-3-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.